REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][cH:7][c:8]2[cH:9][cH:10][nH:11][c:12]12.[I:13][CH:14]([CH3:15])[CH3:16]>>[CH:1]([CH3:2])([O:3][c:4]1[cH:5][cH:6][cH:7][c:8]2[cH:9][cH:10][nH:11][c:12]12)[CH3:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOc1cccc2cc[nH]c12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)I
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)Oc1cccc2cc[nH]c12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |